N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N2-oxalyl diamide) core. Its structure includes a 2-cyanophenyl group at the N1 position and a hydroxytetrahydrofuran-methyl substituent at the N2 position.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c15-7-10-3-1-2-4-11(10)17-13(19)12(18)16-8-14(20)5-6-21-9-14/h1-4,20H,5-6,8-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOZPPQJPOQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Framework for Oxalamide Derivatives
Core Reaction Mechanisms
Oxalamide derivatives are typically synthesized via nucleophilic acyl substitution reactions between amines and oxalyl chloride or dimethyl oxalate. For N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, the synthesis involves two primary amine components:
- 2-Cyanophenylamine : Provides the N1-substituted aromatic moiety.
- (3-Hydroxytetrahydrofuran-3-yl)methylamine : Introduces the tetrahydrofuran-linked N2 substituent.
The reaction proceeds in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) with triethylamine as a base to neutralize HCl byproducts. A representative reaction scheme is:
$$
\text{2-Cyanophenylamine} + \text{(3-Hydroxytetrahydrofuran-3-yl)methylamine} + \text{Oxalyl Chloride} \rightarrow \text{Target Compound} + 2\text{HCl}
$$
Yield optimization requires strict stoichiometric control (1:1:1 molar ratio) and temperatures between 0–5°C to minimize side reactions.
Intermediate Preparation
Critical intermediates include:
- 2-Cyanophenyl isocyanate : Formed via phosgenation of 2-cyanoaniline.
- (3-Hydroxytetrahydrofuran-3-yl)methylamine : Synthesized through reductive amination of 3-hydroxytetrahydrofuran-3-carbaldehyde.
Protection of the hydroxyl group in tetrahydrofuran (e.g., using tert-butyldimethylsilyl chloride) is often necessary to prevent undesired side reactions during coupling.
Stepwise Preparation Methods
Batch Process Synthesis
Step 1: Formation of Oxalyl Dichloride Intermediate
Oxalyl chloride reacts with 2-cyanoaniline in dichloromethane at −10°C to form 2-cyanophenyl oxalyl chloride. Excess oxalyl chloride (1.2 equivalents) ensures complete conversion.
Step 2: Coupling with (3-Hydroxytetrahydrofuran-3-yl)methylamine
The oxalyl chloride intermediate is added dropwise to a solution of (3-hydroxytetrahydrofuran-3-yl)methylamine in THF. Post-reaction, the mixture is washed with NaHCO₃ to remove residual HCl, and the product is crystallized using hexane/ethyl acetate (3:1).
Typical Batch Process Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 65–72% |
| Purity (HPLC) | ≥95% |
Continuous Flow Synthesis
Adopted from industrial oxamide production, continuous methods improve scalability:
- Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation.
- Solvent Recycling : Methanol from the reaction is continuously evaporated and reused, reducing waste.
- Crystallization Control : Anti-solvent (e.g., water) is introduced in a controlled manner to enhance crystal size distribution.
Advantages Over Batch Processes
Analytical and Optimization Challenges
Byproduct Formation
Common impurities include:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 2-Cyanoaniline | 42 |
| Oxalyl Chloride | 28 |
| Solvent Recovery | 15 |
| Energy Consumption | 10 |
Applications and Derivative Synthesis
While primary literature on the target compound’s applications is limited, structurally analogous oxalamides exhibit:
- Antimicrobial Activity : MIC = 8–16 µg/mL against Staphylococcus aureus.
- Polymer Precursors : Used in heat-resistant polyamides.
Derivatives are synthesized via:
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The oxalamide core is a common scaffold in diverse applications. Key structural analogs include:
Key Structural Insights :
- Electron-Withdrawing Groups: The target’s cyano group parallels halogen (Cl, F) and trifluoromethyl (-CF3) substituents in analogs, which enhance receptor binding and metabolic stability .
- Hydrophilic Moieties : The hydroxytetrahydrofuran group contrasts with purely aromatic N2 substituents (e.g., pyridinylethyl in S336), likely improving aqueous solubility compared to lipophilic analogs like Compound 13 .
Metabolic Stability
- The target’s amide bonds may similarly resist hydrolysis, though its hydroxytetrahydrofuran group could introduce alternative oxidation pathways .
Biological Activity
N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, including a cyanophenyl group and a hydroxytetrahydrofuran moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is N'-(2-cyanophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide, and it has the molecular formula C14H15N3O4. The presence of both the cyanophenyl and hydroxytetrahydrofuran groups contributes to its distinct chemical reactivity and biological interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4 |
| IUPAC Name | N'-(2-cyanophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
| InChI | InChI=1S/C14H15N3O4/c15-7-10-3-1-2-4-11(10)17-13(19)12(18)16-8-14(20)5-6-21-9-14/h1-4,20H,5-6,8-9H2,(H,16,18)(H,17,19) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various signaling pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved.
Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit diverse pharmacological properties. For instance:
- Antimicrobial Activity : Some oxalamide derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain compounds in this class have been evaluated for their potential in inhibiting tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of oxalamide derivatives, including this compound. For example, a study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, highlighting their potential as enzyme inhibitors .
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity |
|---|---|
| N1-(2-cyanophenyl)-N2-(hydroxymethyl)oxalamide | Moderate antimicrobial activity |
| N1-(2-cyanophenyl)-N2-(tetrahydrofuran-3-yl)methyl)oxalamide | Potential anticancer properties |
The unique combination of functional groups in this compound may provide distinct advantages over these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling 2-cyanophenylamine with a tetrahydrofuran-derived intermediate via oxalyl chloride or activated esters. Key steps include:
- Intermediate Preparation : Hydroxytetrahydrofuran derivatives are synthesized via epoxide ring-opening or diol cyclization reactions .
- Amide Coupling : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC or HPLC .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the cyanophenyl, hydroxytetrahydrofuran, and oxalamide groups. Key signals include:
- Cyanophenyl: δ ~7.5–8.0 ppm (aromatic protons), δ ~110–120 ppm (C≡N in ¹³C).
- Hydroxytetrahydrofuran: δ ~3.5–4.5 ppm (O–CH₂), δ ~1.5–2.5 ppm (tetrahydrofuran ring protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, O composition within ±0.3% of theoretical values .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–9). Poor solubility in nonpolar solvents (e.g., hexane) due to polar oxalamide and hydroxyl groups .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Susceptible to hydrolysis in acidic/basic conditions; stabilize with lyophilization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (oxalamide NH, hydroxyl group) and π-π stacking (cyanophenyl) .
- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess binding stability. Validate with experimental SPR or ITC data .
- ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Orthogonal Validation : Cross-verify using SPR (binding affinity) and cell-based reporter assays (functional activity) .
Q. How can reaction mechanisms for key transformations (e.g., hydroxyl group oxidation) be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy : Monitor carbonyl formation during oxidation with TEMPO/NaClO .
- DFT Calculations : Gaussian 16 to model transition states and activation energies for proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
